molecular formula C9H12ClN3O B2543246 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- CAS No. 1183661-03-1

3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)-

Cat. No.: B2543246
CAS No.: 1183661-03-1
M. Wt: 213.67
InChI Key: YPAMDUNFBYKSRK-UHFFFAOYSA-N
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Description

3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridazine ring, a carboxamide group, and a chloro substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with isobutylamine under specific conditions . The reaction is carried out in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the carboxamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridazinecarboxamides.

    Oxidation Reactions: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction Reactions: Formation of corresponding amines or alcohols.

Scientific Research Applications

3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- can be compared with other similar compounds, such as:

The uniqueness of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-N-(2-methylpropyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6(2)5-11-9(14)7-3-4-8(10)13-12-7/h3-4,6H,5H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAMDUNFBYKSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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